molecular formula C22H20N2O6S B2986720 ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864858-09-3

ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2986720
CAS RN: 864858-09-3
M. Wt: 440.47
InChI Key: DHINHVPBVRADAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of chromene and pyridine, both of which are important classes of heterocyclic compounds . Chromenes are present in a broad range of natural products and synthetic organic molecules with various biological activities . The chromenopyridine nucleus has a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Chromenes have been involved in various types of reactions due to their versatile structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, chromenes are generally stable compounds that can exhibit fluorescence .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated various methods for synthesizing heterocyclic compounds using ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and similar precursors. For example, phosphine-catalyzed [4 + 2] annulation processes have been developed to create highly functionalized tetrahydropyridines, providing a significant advancement in the synthesis of complex heterocyclic systems (Zhu, Lan, & Kwon, 2003). Additionally, novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems have been synthesized, highlighting the versatility of these chemical frameworks in generating biologically relevant structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Microwave-Promoted Syntheses

Microwave irradiation has been employed to expedite the synthesis of various compounds from ethyl 6-acetylpyridine-2-carboxylate precursors. This approach has facilitated the rapid preparation of mono(imino)pyridine and 6-acetylpyridine-2-carboxamide compounds, showcasing the efficiency of microwave-assisted reactions in organic synthesis (Su, Zhao, & Zhao, 2007).

Exploration of Fluorescent Properties

The synthesis of novel thieno[2,3-b]pyridine derivatives and the investigation of their spectral-fluorescent properties have provided insights into the relationship between chemical structure and fluorescence. This research is pivotal for the development of new fluorescent materials and probes (Ershov et al., 2019).

Antimicrobial Activity

The synthesis and characterization of novel pyridones have been explored, with some derivatives showing potential antimicrobial activity. Although the activity was found to be modest, such investigations are essential for the discovery of new antibacterial agents (Gezegen et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Chromenopyridines have shown a wide range of pharmacological activities .

Future Directions

Future research could involve exploring the synthesis of this compound, investigating its properties, and testing its biological activity. Given the biological activity of related compounds, it could have potential applications in medicinal chemistry .

properties

IUPAC Name

ethyl 6-acetyl-2-[(4-oxochromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S/c1-3-29-22(28)19-14-8-9-24(12(2)25)11-18(14)31-21(19)23-20(27)17-10-15(26)13-6-4-5-7-16(13)30-17/h4-7,10H,3,8-9,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHINHVPBVRADAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.